REACTION_CXSMILES
|
[C:1]([NH2:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:11]([N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O1CCOCC1>[CH2:11]([N:18]1[CH2:23][CH2:22][CH:21]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[CH2:1][NH2:10])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5.6.7.8,9.10|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is refluxed in a Dean Stark apparatus for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to distil off water
|
Type
|
ADDITION
|
Details
|
The resultant suspension of the Schiff-base
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 250 ml of dry dioxane
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
ADDITION
|
Details
|
The above Schiff-base suspension is added little by little to the mixture
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
subjected to suction filtration
|
Type
|
WASH
|
Details
|
The cake on the funnel is washed with 500 ml of chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain 22.9 g of a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from hot ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC1=C(C=CC=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |